molecular formula C10H17I2NO B12628481 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 918522-58-4

2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12628481
CAS No.: 918522-58-4
M. Wt: 421.06 g/mol
InChI Key: HASCTHKLYKBHDD-UHFFFAOYSA-N
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Description

2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C10H17I2NO It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the iodination of a precursor molecule. One common method involves the reaction of 2-tert-pentyl-4,4-dimethyl-4,5-dihydro-1,3-oxazole with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective iodination of the desired positions on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the iodine atoms or to convert the oxazole ring into other heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium hydroxide, ammonia, or alkyl halides.

    Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylated products .

Scientific Research Applications

2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Additionally, the oxazole ring can interact with nucleophilic sites on proteins or nucleic acids, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-5H-1,3-oxazole
  • 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydrooxazole

Uniqueness

The uniqueness of 2-[1-Iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole lies in its specific substitution pattern and the presence of two iodine atoms. This makes it particularly useful in applications requiring high-density iodine labeling or specific reactivity patterns that are not achievable with other similar compounds .

Properties

CAS No.

918522-58-4

Molecular Formula

C10H17I2NO

Molecular Weight

421.06 g/mol

IUPAC Name

2-[1-iodo-2-(iodomethyl)butan-2-yl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C10H17I2NO/c1-4-10(5-11,6-12)8-13-9(2,3)7-14-8/h4-7H2,1-3H3

InChI Key

HASCTHKLYKBHDD-UHFFFAOYSA-N

Canonical SMILES

CCC(CI)(CI)C1=NC(CO1)(C)C

Origin of Product

United States

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